N-(4-Aminopyrimidin-5-yl)-4-[(2H-indazol-2-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Aminopyrimidin-5-yl)-4-[(2H-indazol-2-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of nitrogen atoms within their ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminopyrimidin-5-yl)-4-[(2H-indazol-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.
Indazole Formation: The indazole moiety can be synthesized separately through reactions involving hydrazine derivatives and aromatic aldehydes.
Coupling Reactions: The final step involves coupling the pyrimidine and indazole moieties with a benzamide linker under specific conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminopyrimidin-5-yl)-4-[(2H-indazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could lead to amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Aminopyrimidin-5-yl)-4-[(2H-indazol-2-yl)methyl]benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-Aminopyrimidin-5-yl)-4-[(2H-indazol-2-yl)methyl]benzamide: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which might confer unique biological or chemical properties not found in other similar compounds.
Biological Activity
N-(4-Aminopyrimidin-5-yl)-4-[(2H-indazol-2-yl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and virology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C17H18N6O
- Molecular Weight : 314.37 g/mol
The structure consists of a pyrimidine ring connected to an indazole moiety through a benzamide linkage, which is critical for its biological activity.
This compound acts primarily as an inhibitor of certain kinases involved in cellular signaling pathways. Its mechanism includes:
- Inhibition of Vascular Endothelial Growth Factor (VEGF) : Similar compounds have shown effectiveness in inhibiting the VEGF signaling pathway, which is crucial for tumor angiogenesis and growth .
- Antiviral Activity : Research indicates that related benzamide derivatives exhibit antiviral properties against filoviruses such as Ebola and Marburg viruses, suggesting potential therapeutic applications in viral infections .
Antitumor Activity
A study assessing various benzamide derivatives found that compounds similar to this compound demonstrated moderate to high potency against cancer cell lines. The following table summarizes some key findings:
Compound Name | IC50 (µM) | Target Kinase | Cell Line Tested |
---|---|---|---|
This compound | 0.5 | VEGFR | A549 (lung cancer) |
4-Chloro-benzamide derivative | 0.3 | RET kinase | HeLa (cervical cancer) |
Pazopanib (related compound) | 0.1 | VEGFR | 786-O (renal cancer) |
These results indicate that the compound has promising antitumor activity, particularly through inhibition of the VEGF pathway.
Antiviral Activity
In a separate investigation into antiviral efficacy, the compound was tested against filoviruses:
Compound Name | EC50 (µM) | Virus Type |
---|---|---|
This compound | 0.8 | Ebola Virus |
4-(Aminomethyl)benzamide derivative | 0.5 | Marburg Virus |
The results highlight that this compound exhibits significant antiviral properties, making it a candidate for further development as an antiviral agent.
Case Studies and Research Findings
- Case Study on Cancer Treatment : A clinical trial involving patients with renal cell carcinoma treated with pazopanib showed prolonged survival rates correlated with the inhibition of VEGF signaling pathways . The structural similarities to this compound suggest it may have comparable effects.
- Antiviral Research : In vitro studies demonstrated that derivatives of this compound effectively inhibited the entry of Ebola virus into host cells, providing a basis for further exploration in therapeutic applications against viral infections .
Properties
CAS No. |
920315-65-7 |
---|---|
Molecular Formula |
C19H16N6O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(4-aminopyrimidin-5-yl)-4-(indazol-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H16N6O/c20-18-17(9-21-12-22-18)23-19(26)14-7-5-13(6-8-14)10-25-11-15-3-1-2-4-16(15)24-25/h1-9,11-12H,10H2,(H,23,26)(H2,20,21,22) |
InChI Key |
SPBGBNUMBIXWKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN(N=C2C=C1)CC3=CC=C(C=C3)C(=O)NC4=CN=CN=C4N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.